1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
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Overview
Description
1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a heterocyclic compound with a molecular formula of C11H11NO3 and a molecular weight of 205.21 g/mol . This compound is characterized by its quinoline core structure, which is a bicyclic system consisting of a benzene ring fused to a pyridine ring. The presence of a carboxylic acid group at the 4-position and a methyl group at the 1-position further defines its chemical identity .
Mechanism of Action
Mode of Action
It is known that similar compounds can interact with various receptors and enzymes in the body, leading to a range of potential effects .
Biochemical Pathways
Related compounds have been shown to affect dopamine catabolism, suggesting that this compound may have similar effects .
Pharmacokinetics
The compound’s solubility in various solvents such as chloroform, DMSO, and ethyl acetate has been reported, which may give some indication of its bioavailability .
Result of Action
Related compounds have been shown to produce changes in dopamine concentrations in the brain .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. Factors such as temperature, pH, and the presence of other compounds can affect the stability and activity of the compound .
Preparation Methods
The synthesis of 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of anthranilic acid derivatives. The reaction typically requires a catalyst and specific reaction conditions to facilitate the formation of the quinoline ring . Industrial production methods may involve the use of high-pressure reactors and continuous flow systems to optimize yield and purity .
Chemical Reactions Analysis
1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of tetrahydroquinoline derivatives.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, and other derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alcohols and amines . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Comparison with Similar Compounds
1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid can be compared with other similar compounds, such as:
1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid: This compound has a carboxylic acid group at the 6-position instead of the 4-position, leading to different chemical and biological properties.
2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid: Lacks the methyl group at the 1-position, which can affect its reactivity and applications.
Properties
IUPAC Name |
1-methyl-2-oxo-3,4-dihydroquinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-12-9-5-3-2-4-7(9)8(11(14)15)6-10(12)13/h2-5,8H,6H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKRBJBCJOYSLP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(C2=CC=CC=C21)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585425 |
Source
|
Record name | 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14271-45-5 |
Source
|
Record name | 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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